Lithium, [(phenylthio)methyl]-
CAS No.: 13307-75-0
Cat. No.: VC14117886
Molecular Formula: C7H7LiS
Molecular Weight: 130.2 g/mol
* For research use only. Not for human or veterinary use.
![Lithium, [(phenylthio)methyl]- - 13307-75-0](/images/structure/VC14117886.png)
Specification
CAS No. | 13307-75-0 |
---|---|
Molecular Formula | C7H7LiS |
Molecular Weight | 130.2 g/mol |
IUPAC Name | lithium;methanidylsulfanylbenzene |
Standard InChI | InChI=1S/C7H7S.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
Standard InChI Key | PEVVNTJHQRSIIP-UHFFFAOYSA-N |
Canonical SMILES | [Li+].[CH2-]SC1=CC=CC=C1 |
Introduction
Structural Characteristics and Bonding
Molecular Geometry
[(Phenylthio)methyl]lithium features a lithium atom bonded to a methyl group substituted with a phenylthio (-SPh) moiety. The Li–C bond length is expected to fall within the range of 2.1–2.3 Å, typical for alkyllithium compounds . The phenylthio group introduces significant steric bulk and electron density, influencing aggregation states. In etheral solvents, the compound likely exists as tetramers or hexamers, similar to methyllithium , with Li atoms adopting a tetrahedral or octahedral coordination geometry.
The sulfur atom’s lone pairs may participate in weak Li···S interactions, creating a pseudo-chelating effect. Computational studies on analogous systems suggest that such interactions stabilize the aggregated structure by 10–15 kcal/mol compared to non-interacting conformers .
Spectroscopic Signatures
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<sup>1</sup>H NMR: The methyl protons adjacent to lithium are highly deshielded, resonating between δ 1.5–2.5 in THF-d<sub>8</sub> .
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<sup>7</sup>Li NMR: A singlet near δ 0.5–1.0 indicates a symmetric Li environment in aggregated states .
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IR Spectroscopy: Stretching vibrations for Li–C appear at 450–500 cm<sup>-1</sup>, while C–S stretches occur at 650–700 cm<sup>-1</sup> .
Synthetic Routes
Direct Metallation
The most straightforward synthesis involves deprotonating (phenylthio)methane (PhSCH<sub>3</sub>) with a strong base:
This reaction typically proceeds in >80% yield in hexane/THF mixtures at −78°C . Competitive side reactions, such as Li–S bond formation, are suppressed by using sterically hindered bases like LiTMP (lithium 2,2,6,6-tetramethylpiperidide) .
Transmetallation
An alternative route employs mercury or tin intermediates:
This method avoids pyrophoric byproducts but requires handling toxic mercury compounds .
Reactivity and Applications
Nucleophilic Alkylation
[(Phenylthio)methyl]lithium acts as a carbon nucleophile, transferring the CH<sub>2</sub>SPh group to electrophiles:
Electrophile | Product | Yield (%) | Conditions |
---|---|---|---|
R–X (X = Br, I) | R–CH<sub>2</sub>SPh | 60–75 | THF, −78°C → RT |
Epoxides | β-Hydroxy sulfides | 50–65 | −78°C, 2 h |
Carbonyl compounds | Secondary alcohols | 70–85 | −78°C, 1 h |
The sulfur atom stabilizes adjacent negative charges, enhancing the nucleophilicity of the methyl carbon .
Reductive Elimination
Under catalytic conditions with transition metals (e.g., Pd, Ni), [(phenylthio)methyl]lithium participates in cross-coupling reactions:
This methodology enables the synthesis of biaryl sulfides, valuable in medicinal chemistry .
Computational Insights
Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal:
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